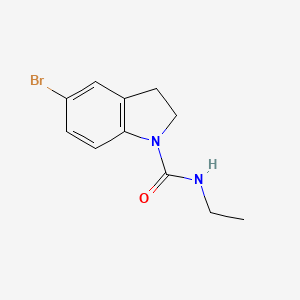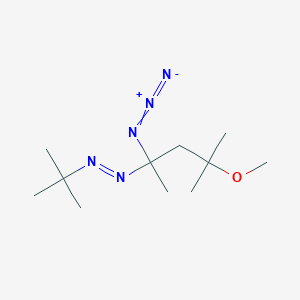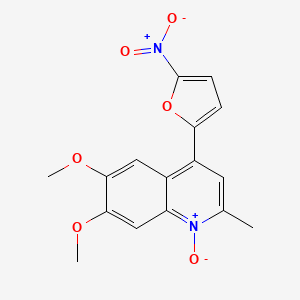
5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- typically involves several steps:
Condensation Reaction: The initial step involves the condensation of a suitable precursor with ethyl pyruvate.
Cyclization: The resultant product undergoes cyclization to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: This intermediate is then benzylated using 4-chlorobenzyl chloride.
Hydrolysis: The final step involves hydrolysis to yield the desired carboxamide.
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, anticancer, and antimicrobial properties.
Biological Research: Used in the study of biological pathways and mechanisms due to its interaction with various biological targets.
Industrial Applications: Employed in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in antiviral, anticancer, and antimicrobial effects by inhibiting specific enzymes or interfering with cellular processes .
Comparison with Similar Compounds
1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:
- 5-Fluoro-1H-indole-2-carboxamide
- 5-Nitro-1H-indole-2-carboxamide
- 5-Chloro-1H-indole-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of the bromo group in 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- makes it unique, potentially enhancing its biological activity and specificity .
Properties
IUPAC Name |
5-bromo-N-ethyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-2-13-11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJWQNLQMKYHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488734 |
Source


|
| Record name | 5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62368-18-7 |
Source


|
| Record name | 5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)



![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)




![Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14545067.png)
![3,3,5-Trimethyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,2-oxaphosphole](/img/structure/B14545074.png)

![2-Propanone, 1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14545083.png)
